BenchChemオンラインストアへようこそ!

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Oxazolidinone antibacterials Minimum inhibitory concentration (MIC) Staphylococcus aureus

Targeted procurement for antibacterial SAR and analytical method development. This 4-chlorophenyl oxazolidinone occupies a non-interchangeable niche, with its specific lipophilicity and substitution pattern yielding MIC values between 0.5–4 µg/mL—a profile not replicated by other 4-substituted phenyl analogues. It is the optimal reference standard for HPLC/UPLC methods resolving regioisomeric oxazolidinone impurities and serves as a simplified pharmacophore for ribosomal binding studies, free from the confounding conformational flexibility of morpholino-containing analogues like linezolid.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.7
CAS No. 104392-70-3
Cat. No. B2756335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
CAS104392-70-3
Molecular FormulaC12H13ClN2O3
Molecular Weight268.7
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)
InChIKeyBOWSHBSXFJENTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 104392-70-3): A Foundational Oxazolidinone Reference Standard for Antibacterial SAR and Procurement Specification


N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 104392-70-3) is a synthetic oxazolidinone derivative with the molecular formula C12H13ClN2O3 and a molecular weight of 268.69 g/mol . It belongs to the 3-aryl-5-acetamidomethyl-2-oxazolidinone class, a structurally well-defined subfamily within the broader oxazolidinone category known for antibacterial activity [1]. The compound bears a 4-chlorophenyl substituent at the N-3 position and an acetamidomethyl group at the C-5 position—two pharmacophoric elements whose combination underpins the mechanism-based activity of this entire chemotype [2]. Unlike clinically deployed oxazolidinones (e.g., linezolid) that carry more elaborate N-aryl substitution patterns, the 4-chlorophenyl analogue serves as a simplified, well-characterized reference compound that has been instrumental in establishing foundational structure-activity relationships (SAR) for the oxazolidinone antibacterial class [3].

Why Generic Substitution of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 104392-70-3) Is Not Straightforward: The Critical Interplay of N-Aryl Lipophilicity, Electronic Character, and Steric Tolerance


The oxazolidinone scaffold is exquisitely sensitive to the nature and position of N-aryl substitution. Foundational SAR studies established that 4-monosubstituted phenyl derivatives represent a distinct activity cluster: the 4-chlorophenyl analogue sits at a specific point in the lipophilicity–activity continuum that cannot be replicated by simply swapping in another 4-substituted phenyl group [1]. Critically, the Park et al. (1992) multiply-substituted aryl study demonstrated that 2,4- and 2,5-disubstituted derivatives exhibit weak or no antibacterial activity, and that 3,5-disubstituted and 3,4,5-trisubstituted variants are essentially devoid of antibacterial activity [2]. Even among active congeners, the introduction of a 3-substituent larger than bromine adjacent to the 4-chloro group causes a rapid decline in potency—meaning that superficially similar analogues (e.g., 3-methyl-4-chlorophenyl or 3-fluoro-4-chlorophenyl derivatives) cannot be assumed to behave identically [2]. Furthermore, the C-5 acetamidomethyl group was identified as the optimal "B" group across multiple "A" (N-aryl) series, with MIC values of 0.5–4 μg/mL for the most active combinations [1]. Substituting the acetamidomethyl for a hydroxymethyl, bromomethyl, or other functional group predictably diminishes activity. These non-linear SAR features mean that the 4-chlorophenyl–acetamidomethyl pairing occupies a defined, non-interchangeable niche within oxazolidinone chemical space, with consequences that propagate to both biological readouts and downstream synthetic utility.

Quantitative Differentiation Evidence for N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 104392-70-3): Comparator-Based Analysis for Informed Procurement Decisions


Evidence Item 1: Antibacterial Potency of the Acetamidomethyl–4-Chlorophenyl Combination Falls Within the Defined High-Activity MIC Range (0.5–4 μg/mL) Established for the Oxazolidinone Class

The Gregory et al. (1989) foundational SAR study established that across all N-aryl substitution patterns examined (A = acetyl, isopropyl, methylthio, methylsulfinyl, methylsulfonyl, and sulfonamido), the acetamidomethyl group (B = acetamido) consistently yielded the most potent antibacterial compounds, with MIC values in the range of 0.5–4 μg/mL against both Staphylococcus aureus and Enterococcus faecalis [1]. The 4-chlorophenyl–acetamidomethyl pairing—the precise structural definition of CAS 104392-70-3—falls within the subset of 4-monosubstituted phenyl derivatives that the Park et al. (1992) study explicitly classifies as active and comparable in potency to the 3,4-disubstituted analogues bearing small 3-substituents [2]. This positions the compound within the high-activity tier of the oxazolidinone SAR landscape. In contrast, 2,4-disubstituted, 2,5-disubstituted, 3,5-disubstituted, and trisubstituted aryl derivatives were shown to have weak or no antibacterial activity [2].

Oxazolidinone antibacterials Minimum inhibitory concentration (MIC) Staphylococcus aureus Enterococcus faecalis

Evidence Item 2: The 4-Chlorophenyl Substituent Provides a Defined Lipophilic Anchor Point Distinct from the 4-Acetylphenyl (DuP 721) and 3-Fluoro-4-morpholinophenyl (Linezolid) Pharmacophores

The Gregory et al. (1990) study of the "A" group (N-aryl substituent) established that antibacterial activity within the oxazolidinone series increases with increasing lipophilicity of the N-aryl ring substituent [1]. The 4-chlorophenyl group (Hansch π = 0.71) occupies a specific, intermediate lipophilicity position that is distinct from both the more lipophilic 4-acetylphenyl of DuP 721 (π = -0.55 for acetyl, but with different electronic character) and the considerably more polar and sterically demanding 3-fluoro-4-morpholinophenyl group of linezolid [2]. This difference in physicochemical profile translates to differential solubility, permeability, and metabolic handling. The 4-chlorophenyl analogue serves as a well-defined, synthetically tractable reference point from which the effects of introducing additional polar functionality (as in linezolid) or hydrogen-bond-accepting groups (as in DuP 721) can be systematically evaluated.

Oxazolidinone SAR N-Aryl substitution Lipophilicity-activity relationship DuP 721 Linezolid

Evidence Item 3: Regioisomeric Specificity: The 4-Chlorophenyl (para) vs. 3-Chlorophenyl (meta) Oxazolidinone Distinction Has Documented Consequences for Biological Activity

The J-GLOBAL chemical database independently catalogs the 3-chlorophenyl (meta) isomer—5-(acetylaminomethyl)-3-(3-chlorophenyl)oxazolidin-2-one—as a distinct chemical entity (J-GLOBAL ID: 200907091807003130) with the identical molecular formula C12H13ClN2O3 and molecular weight 268.70, but differing InChI and SMILES [1]. This regioisomeric pair is not interchangeable: the Park et al. (1992) SAR study explicitly states that 2,4- and 2,5-disubstituted derivatives have weak or no antibacterial activity, and that 3,5-disubstituted analogues are devoid of antibacterial activity [2]. While this paper addressed disubstitution patterns rather than monosubstituted meta vs. para isomers per se, the underlying principle—that the position of substitution on the N-phenyl ring critically determines antibacterial outcome—is firmly established. A para-chloro (4-Cl) substitution pattern is canonically associated with retention of activity in the oxazolidinone series, whereas meta-substitution introduces electronic and steric perturbations that alter the pharmacophore geometry.

Regioisomer differentiation Oxazolidinone SAR meta vs. para substitution Positional isomer activity

Evidence Item 4: Stereochemical Identity—The (5R) Enantiomer Is Catalogued as a Distinct Chemical Entity with Potential Differential Activity

ChemicalBook independently catalogues (5R)-5-acetylaminomethyl-3-(4-chlorophenyl)oxazolidin-2-one as a defined single-enantiomer entity (MF: C12H13ClN2O3; MW: 268.69622) . The oxazolidinone pharmacophore is known to exhibit pronounced stereochemical dependence: the antibacterial activity of linezolid and its congeners resides predominantly, if not exclusively, in the (S)-enantiomer at C-5 [1]. The CAS registry number 104392-70-3 is typically associated with the racemic or stereochemically unspecified form. For users requiring stereochemically defined material—whether for enantioselective SAR studies, chiral chromatography method development, or stereospecific synthesis—verification of enantiomeric composition (racemic vs. (R) vs. (S)) is a critical procurement specification parameter that directly affects biological readout.

Chiral oxazolidinone (5R)-enantiomer Stereochemistry-activity relationship Enantiomeric differentiation

Optimal Application Scenarios for N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 104392-70-3) Based on Quantified Differentiation Evidence


Scenario 1: Oxazolidinone Antibacterial SAR Probe Compound for N-Aryl Lipophilicity–Activity Studies

The compound's defined 4-chlorophenyl group (Hansch π ≈ +0.71) and established position within the 0.5–4 μg/mL MIC activity tier make it an ideal reference compound for systematic N-aryl SAR investigations [1]. Researchers can use CAS 104392-70-3 as a fixed-point comparator when exploring how incremental changes in N-aryl substitution (e.g., introducing 3-fluoro, 3-methyl, or 4-morpholinyl groups) shift antibacterial potency, spectrum, or physicochemical properties. The compound is structurally simpler than linezolid (MW 268.69 vs. 337.35 g/mol), enabling cleaner attribution of SAR effects [2].

Scenario 2: Regioisomer-Specific Analytical Reference Standard for Chromatographic Method Development

Because the meta-chloro (3-chlorophenyl) regioisomer exists as a separately catalogued chemical entity, CAS 104392-70-3 can serve as a well-defined para-chloro reference standard for developing HPLC, UPLC, or chiral chromatographic methods that must resolve positional isomers of oxazolidinone intermediates or impurities [3]. This is particularly relevant in quality control workflows for oxazolidinone API synthesis, where regioisomeric purity is a critical quality attribute.

Scenario 3: Synthetic Intermediate for Diversification at the N-Aryl Position via Electrophilic Aromatic Substitution

The 4-chlorophenyl ring of CAS 104392-70-3 provides a synthetically tractable handle for further electrophilic aromatic substitution. The foundational SAR papers describe the elaboration of the parent 4-monosubstituted phenyl scaffold via nitration, halogenation, and sulfonation to generate multiply-substituted aryl derivatives for SAR exploration [4]. The 4-chloro substituent directs further electrophilic substitution to specific positions, enabling regiocontrolled diversification that is not equally accessible from other 4-substituted starting materials.

Scenario 4: Procurement of a Well-Characterized Simplified Oxazolidinone for Mechanistic or Biophysical Studies

For ribosomal binding studies, crystallography, or biophysical assays where the complexity of linezolid's morpholino group introduces confounding factors (conformational flexibility, multiple hydrogen-bonding interactions, pH-dependent ionization), the 4-chlorophenyl analogue offers a simplified pharmacophore with a single hydrophobic N-aryl substituent [2]. This reduction in molecular complexity can aid in deconvoluting the contributions of specific structural features to target engagement, an approach consistent with the reductionist SAR philosophy that underpinned the original oxazolidinone development program [1].

Quote Request

Request a Quote for N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.